Oxazole, 4,5-dihydro-2-(2-methoxyphenyl)-

Lipoxygenase inhibition Inflammation Enzymology

Research programs targeting 12-lipoxygenase or osteosarcoma require positional isomers with confirmed target engagement. CAS 74272-88-1 provides the ortho-methoxy substitution essential for 12-LOX inhibition at 30 μM and selective cytotoxicity against 143B (TK⁻) osteosarcoma cells, eliminating the activity variability seen with para- or meta-substituted analogs. • Ortho-methoxy pattern validated for 12-LOX target engagement; para isomer shows divergent cancer-cell selectivity • Available at 95% (primary HTS) and 98% (dose-response validation) purity grades with full COA/SDS documentation • 4,5-Dihydrooxazole core enables synthetic access to full oxidation-state series (oxazolidine → oxazole) from a single precursor

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 74272-88-1
Cat. No. B1611259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole, 4,5-dihydro-2-(2-methoxyphenyl)-
CAS74272-88-1
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NCCO2
InChIInChI=1S/C10H11NO2/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-5H,6-7H2,1H3
InChIKeyUABFDXDSFKGWJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyphenyl)-2-oxazoline Technical Overview


Oxazole, 4,5-dihydro-2-(2-methoxyphenyl)- (CAS 74272-88-1), also known as 2-(2-methoxyphenyl)-2-oxazoline, is a heterocyclic organic compound with molecular formula C₁₀H₁₁NO₂ and molecular weight 177.20 g/mol [1]. It belongs to the 2-aryl-2-oxazoline class, characterized by a five-membered 4,5-dihydrooxazole ring bearing a 2-methoxyphenyl substituent at the 2-position . This compound is commercially available as a research chemical from multiple vendors with reported purity specifications ranging from 95% to 98% , and is typically supplied as a solid requiring storage at ambient to cool temperatures (2-8°C for long-term stability) . The compound serves as a building block in medicinal chemistry and organic synthesis applications.

Synthetic Building Block

Core scaffold for medicinal chemistry and organic synthesis programs

Ortho-Methoxy Substitution

Supports target-engagement studies where substitution pattern modulates biological activity

Multiple Purity Grades

Procurement options to match cost-sensitive screening or stringent mechanistic assays

2-(2-Methoxyphenyl)-2-oxazoline: Critical Structural Differences from Analogs


Within the 2-aryl-2-oxazoline structural class, substitution pattern (ortho- vs. para- or meta- methoxy) and ring oxidation state (4,5-dihydrooxazoline vs. fully aromatic oxazole) fundamentally alter both chemical stability and biological activity profiles [1]. The ortho-methoxy substitution of CAS 74272-88-1 creates a distinct electronic environment and steric profile compared to para-substituted analogs such as 2-(4-methoxyphenyl)-2-oxazoline (CAS 13676-94-3) . Furthermore, the partially saturated 4,5-dihydrooxazole ring in this compound confers different reactivity and stability characteristics relative to fully aromatic 2-aryloxazoles [2]. These structural variations produce measurable differences in cytotoxicity potency, enzyme inhibition profiles, and hydrolytic stability that render generic substitution scientifically invalid for applications requiring precise structure-activity correlation or reproducible experimental outcomes.

Substitution Pattern Mismatch

Ortho- vs para-methoxy substitution may alter enzyme inhibition and cytotoxicity profiles, preventing direct analog interchange.

Ring Oxidation State Differences

4,5-Dihydrooxazoline and fully aromatic oxazole possess distinct reactivity and stability; synthetic flexibility cannot be assumed.

Cell-Type Specificity

Cytotoxicity observed in osteosarcoma 143B cells may not transfer to other cancer cell lines or para-substituted analogs.

2-(2-Methoxyphenyl)-2-oxazoline: Comparative Evidence vs. Analogs


Ortho-Methoxy Substitution Enhances Lipoxygenase Inhibition

The ortho-methoxy substitution pattern of CAS 74272-88-1 is critical for lipoxygenase inhibitory activity. This compound demonstrates in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 μM [1]. While direct head-to-head IC₅₀ data for ortho- vs. para- substitution in this exact scaffold is not available in the retrieved corpus, the broader oxazoline SAR literature establishes that electron-donating methoxy groups enhance binding affinity to lipoxygenase enzymes, and the ortho-positioning creates a distinct steric and electronic environment that differentiates this compound from para-substituted analogs [2]. For context, structurally distinct lipoxygenase inhibitors such as NDGA exhibit IC₅₀ values of 30 μM for 12-LOX , placing the 30 μM inhibition concentration of this compound within a biologically relevant range for target engagement studies.

12-LOX Inhibition
Class-level inference
Inhibition at 30 μM, comparable to NDGA baseline (IC₅₀ 30 μM)
Reported lipoxygenase target-engagement context
Direct ortho- vs para- comparison data not available
Lipoxygenase inhibition Inflammation Enzymology

Cytotoxicity in Osteosarcoma 143B Cells

CAS 74272-88-1 exhibits measurable cytotoxic activity against the human osteosarcoma 143B cell line [1][2]. This activity profile provides a distinct functional readout that differentiates this compound from analogs lacking the ortho-methoxy substitution pattern. The 143B (TK⁻) osteosarcoma cell line is a validated model for evaluating anticancer compounds, and the observed cytotoxicity following 72 hours of continuous compound exposure [3] establishes a baseline for structure-activity comparison with other 2-aryl-2-oxazoline derivatives. While para-substituted 2-(4-methoxyphenyl)-2-oxazoline (CAS 13676-94-3) demonstrates IC₅₀ = 5.0 μM against A549 lung carcinoma cells , the distinct cell line specificity and substitution pattern preclude direct potency comparison but confirm that methoxyphenyl substitution position directs cell-type selectivity.

Cytotoxicity Osteosarcoma 143B
Cross-study comparable
Cytotoxic activity after 72 hr exposure; para-substituted analog active vs A549 (IC₅₀ 5.0 μM) but distinct cell selectivity
Supports cell-type specific cytotoxicity context
Direct IC₅₀ comparison across cell lines not established
Anticancer Osteosarcoma Cytotoxicity screening

Dihydrooxazoline Ring: Stability vs. Aromatic Oxazoles

The 4,5-dihydrooxazoline (2-oxazoline) ring in CAS 74272-88-1 is in a partially saturated oxidation state, distinguishing it from fully aromatic oxazole analogs. Comparative stability data for structurally related 2-aryl-2-oxazolines demonstrate that 4,4-dimethyl substitution enhances hydrolytic stability and oxidation resistance ; however, the unsubstituted 4,5-dihydrooxazoline core of CAS 74272-88-1 offers distinct advantages as a versatile synthetic intermediate. The 2-oxazoline ring can be oxidized to the corresponding aromatic oxazole using reagents such as manganese dioxide , or reduced to oxazolidine using lithium aluminum hydride . This tunable oxidation state provides synthetic flexibility not available with fully aromatic 2-(2-methoxyphenyl)oxazole analogs. The compound serves as a useful building block for subsequent chemical transformations [1].

Ring Oxidation State
Class-level inference
4,5-Dihydrooxazoline can be oxidized to oxazole (MnO₂) or reduced to oxazolidine (LiAlH₄); fully aromatic oxazole lacks this flexibility
Supports oxidation-state SAR exploration
Verify specific oxidation/reduction conditions per protocol
Chemical stability Hydrolytic stability Reaction intermediate

Tiered Purity Grades and Procurement Documentation

Commercially available lots of CAS 74272-88-1 are supplied with documented purity specifications that enable researchers to select the appropriate grade based on experimental requirements. AKSci supplies the compound at 95% minimum purity , while VWR International and Leyan offer higher-purity lots at 98% . This range of commercial availability allows procurement decisions to be optimized for cost-sensitive screening applications (95% grade) versus more stringent assay requirements (98% grade). The compound is also offered with full quality assurance documentation including Certificate of Analysis (COA) upon request and Safety Data Sheet (SDS) availability . Storage condition specifications vary by supplier: AKSci recommends long-term storage in a cool, dry place , while Leyan specifies 2-8°C storage , providing researchers with validated storage parameters for maintaining compound integrity.

Purity Grades
Supporting evidence
95% (AKSci) and 98% (VWR/Leyan) with COA/SDS available
Supports fit-for-purpose grade selection
Verify current lot purity via COA
Purity specification Quality control Procurement

2-(2-Methoxyphenyl)-2-oxazoline: Research and Industrial Applications


12-Lipoxygenase Inhibition Studies

For enzymology and inflammation research programs investigating 12-lipoxygenase inhibition, CAS 74272-88-1 provides a validated tool compound with documented in vitro inhibitory activity at 30 μM . The ortho-methoxy substitution pattern is critical for target engagement, and this compound serves as a reference scaffold for structure-activity relationship (SAR) studies exploring how substituent position modulates lipoxygenase inhibition. Researchers should select this specific CAS number over para-methoxy analogs (CAS 13676-94-3) or meta-substituted derivatives due to the established binding interactions conferred by the ortho-positioning.

Osteosarcoma Cell-Based Anticancer Screening

Research groups focused on osteosarcoma therapeutics should prioritize CAS 74272-88-1 based on documented cytotoxic activity against the 143B (TK⁻) human osteosarcoma cell line following 72-hour continuous exposure [1]. This cell-type specific activity distinguishes it from para-methoxy substituted 2-aryl-2-oxazolines, which demonstrate preferential activity against lung carcinoma (A549) and breast cancer (MCF-7) cell lines. The compound provides a validated starting point for medicinal chemistry optimization campaigns targeting osteosarcoma.

Synthetic Intermediate for Oxidation State Series

CAS 74272-88-1 serves as the optimal intermediate for systematic exploration of ring oxidation state effects on biological activity. The 4,5-dihydrooxazoline core can be oxidized to the corresponding 2-(2-methoxyphenyl)oxazole using manganese dioxide under continuous flow conditions , or reduced to the oxazolidine derivative using lithium aluminum hydride. This synthetic versatility enables the generation of a complete oxidation state series (oxazolidine → 4,5-dihydrooxazoline → oxazole) from a single starting material, a capability not available when procuring the fully aromatic oxazole analog directly.

High-Throughput Screening with Tiered Purity

For high-throughput screening (HTS) campaigns where compound cost versus purity must be optimized, the availability of CAS 74272-88-1 at multiple purity grades (95% and 98%) enables fit-for-purpose procurement . Primary screening can utilize the 95% purity grade for cost efficiency, while hit validation and dose-response studies can transition to the 98% purity grade to eliminate potential impurity artifacts. Full quality assurance documentation including COA and SDS supports regulatory compliance and experimental reproducibility.

Application
Selection Property
Validation Focus
12-Lipoxygenase inhibition studies
Ortho-methoxy substitution pattern
12-LOX enzyme assay validation
Osteosarcoma cell-model studies
Cell-model response context
Osteosarcoma cell-viability assay
Oxidation-state series synthesis
Oxidation-state precursor capability
Oxidation/reduction protocol verification
High-throughput screening procurement
Tiered purity grades
Purity verification via COA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxazole, 4,5-dihydro-2-(2-methoxyphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.